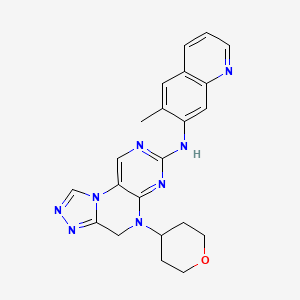

DNA-PK-IN-13

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H22N8O |

|---|---|

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

N-(6-methylquinolin-7-yl)-5-(oxan-4-yl)-4H-[1,2,4]triazolo[4,3-f]pteridin-7-amine |

InChI |

InChI=1S/C22H22N8O/c1-14-9-15-3-2-6-23-18(15)10-17(14)26-22-24-11-19-21(27-22)29(16-4-7-31-8-5-16)12-20-28-25-13-30(19)20/h2-3,6,9-11,13,16H,4-5,7-8,12H2,1H3,(H,24,26,27) |

Clave InChI |

GCJWSMRXTGSORO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1NC3=NC=C4C(=N3)N(CC5=NN=CN54)C6CCOCC6)N=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DNA-PK-IN-13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the DNA-PK inhibitor, DNA-PK-IN-13 (also known as Compound SK10). The information regarding this specific compound is primarily sourced from publicly available data from commercial suppliers, as a primary peer-reviewed research article detailing its discovery and characterization could not be located. Therefore, while this guide presents all available data, the experimental protocols provided are representative methodologies based on established research practices for similar DNA-PK inhibitors and should be regarded as illustrative rather than the specific protocols used for generating the data on this compound.

Core Concepts: DNA-Dependent Protein Kinase (DNA-PK)

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs). DSBs are among the most cytotoxic forms of DNA damage and, if not properly repaired, can lead to genomic instability, mutagenesis, and cell death. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells.[1][2]

The DNA-PK holoenzyme is a complex composed of a large catalytic subunit, DNA-PKcs, and a heterodimeric regulatory subunit, Ku (composed of Ku70 and Ku80). The process of NHEJ is initiated by the binding of the Ku heterodimer to the broken ends of the DNA. This is followed by the recruitment of DNA-PKcs, which then phosphorylates a variety of downstream targets to facilitate the processing and ligation of the DNA ends.[3][4]

Beyond its central role in DNA repair, DNA-PK is also implicated in other cellular processes, including V(D)J recombination in the immune system, telomere maintenance, and the regulation of transcription.[3][5] Given its crucial role in cell survival and proliferation, particularly in the context of DNA damage, DNA-PK has emerged as a promising therapeutic target in oncology.[6]

This compound: A Potent Inhibitor of DNA-PK

This compound is a potent inhibitor of DNA-PK.[7] It is a small molecule that has been shown to exhibit strong inhibitory activity against the DNA-PK enzyme. The primary mechanism of action of this compound is the suppression of the DNA damage response by preventing the phosphorylation of key downstream targets of DNA-PK.[7]

Mechanism of Action

The primary molecular mechanism of this compound is the inhibition of the kinase activity of DNA-PKcs. By blocking the catalytic function of DNA-PK, this compound prevents the phosphorylation of downstream substrates that are essential for the NHEJ pathway. One of the key downstream markers of DNA-PK activity is the phosphorylation of the histone variant H2A.X to form γH2A.X, which serves as a beacon for the recruitment of DNA repair factors to the site of damage. This compound has been shown to decrease the cellular levels of γH2A.X, indicating its effective inhibition of DNA-PK activity in a cellular context.[7]

By inhibiting the NHEJ pathway, this compound sensitizes cancer cells to the effects of DNA-damaging agents, such as chemotherapeutics and radiation therapy. In the presence of this compound, the repair of DSBs induced by these agents is impaired, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[7]

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [7]

| Parameter | Value |

| IC50 (DNA-PK) | 0.11 nM |

Table 2: Cellular Activity of this compound [7]

| Cell Line | Assay | Parameter | Value |

| Jurkat T-cell | Antiproliferative | IC50 | 0.6 μM |

| Jurkat | γH2A.X Expression | - | Concentration-dependent decrease (0.1-40 μM) |

| HepG2 | γH2A.X Expression | - | Concentration-dependent decrease (0.1-40 μM) |

Table 3: Pharmacokinetic Properties of this compound [7]

| Parameter | Value |

| Oral Bioavailability (F) | 31.8% |

Table 4: In Vivo Efficacy of this compound [7]

| Animal Model | Treatment | Outcome |

| CT26 colon cancer mice | 10 mg/kg i.p. (single dose) | Tumor suppressor activity |

Experimental Protocols (Representative)

As the primary research article for this compound is not publicly available, the following are representative protocols for the key experiments cited. These are based on standard methodologies used in the field of DNA-PK inhibitor research.

DNA-PK Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.

Materials:

-

Purified human DNA-PK enzyme (DNA-PKcs and Ku70/80)

-

Biotinylated peptide substrate containing a DNA-PK phosphorylation motif

-

[γ-³²P]ATP or a fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

Streptavidin-coated plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a streptavidin-coated microplate, add the biotinylated peptide substrate and the purified DNA-PK enzyme.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescently labeled ATP analog.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-labeled ATP).

-

Wash the plate to remove unbound radioactivity or fluorescence.

-

Measure the amount of incorporated phosphate or fluorescent label using a scintillation counter or a fluorescence plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Jurkat T-cells)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for γH2A.X

This technique is used to detect the levels of phosphorylated H2A.X, a marker of DNA double-strand breaks and DNA-PK activity.

Materials:

-

Cancer cell lines (e.g., Jurkat, HepG2)

-

This compound

-

DNA-damaging agent (e.g., doxorubicin, etoposide, or ionizing radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against γH2A.X

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Treat the cells with this compound for a specified time before or concurrently with a DNA-damaging agent.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against γH2A.X overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of DNA-PK and Inhibition by this compound

Caption: DNA-PK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Cellular Activity

Caption: A representative experimental workflow for evaluating this compound.

Logical Relationship of DNA-PK Inhibition and Chemosensitization

Caption: Logical flow of chemosensitization by this compound.

References

- 1. [DNA-dependent protein kinase (DNA-PK), a key enzyme in the re-ligation of double-stranded DNA breaks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 4. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to DNA-PK-IN-13: A Selective DNA-PKcs Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNA-PK-IN-13 (also known as Compound SK10), a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This document collates available quantitative data, presents detailed experimental methodologies for key assays based on established protocols for DNA-PKcs inhibitors, and visualizes relevant biological pathways and experimental workflows.

Core Concepts

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and a Ku70/80 heterodimer that recognizes and binds to DNA ends. By inhibiting the kinase activity of DNA-PKcs, compounds like this compound can prevent the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation.

Quantitative Data for this compound

The following tables summarize the reported quantitative data for this compound.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line | Comments |

| DNA-PK IC50 | 0.11 nM | - | Potent enzymatic inhibition.[1] |

| Antiproliferative IC50 | 0.6 µM | Jurkat T-cells | Demonstrates cellular activity against a T-cell lymphoma line.[1] |

Table 2: In Vivo Efficacy

| Model | Treatment | Dosage | Outcome |

| CT26 Colon Cancer Mice | This compound (single agent) | 10 mg/kg (i.p.) | 30.8% reduction in tumor weight; 32.1% reduction in tumor volume.[1] |

| CT26 Colon Cancer Mice | This compound + Doxorubicin | 10 mg/kg + 2.5 mg/kg (i.p.) | 50.2% tumor growth inhibition (TGI). No significant weight loss or deaths observed.[1] |

| CT26 Colon Cancer Mice | This compound + PD-1/PD-L1 inhibitors | 10 mg/kg (i.p., 13 consecutive days) | More significant tumor growth inhibition compared to single agents.[1] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Route |

| Oral Bioavailability (F) | 31.8% | Not Specified | p.o. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DNA-PKcs signaling pathway and a general workflow for evaluating DNA-PKcs inhibitors.

Experimental Protocols

Due to the limited public availability of primary research articles for this compound, the following protocols are representative methodologies for the evaluation of DNA-PKcs inhibitors, based on established and published procedures for similar compounds.

DNA-PK Kinase Inhibition Assay (Biochemical)

This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by purified DNA-PK enzyme.

-

Materials:

-

Purified human DNA-PK enzyme (DNA-PKcs and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™)

-

Kinase reaction buffer

-

This compound at various concentrations

-

Phosphocellulose paper or microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified DNA-PK enzyme, the peptide substrate, and activating DNA.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for fluorescence-based assays).

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by scintillation counting of the phosphocellulose paper. For fluorescence-based assays, measure the signal on a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., Jurkat T-cells)

-

Complete cell culture medium

-

96-well microplates

-

This compound at various concentrations

-

MTT reagent or CellTiter-Glo® reagent

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is a marker of DNA double-strand breaks and can be used to assess the inhibition of DNA repair by this compound.

-

Materials:

-

Cancer cell line grown on coverslips or in a multi-well imaging plate

-

DNA-damaging agent (e.g., doxorubicin or ionizing radiation)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating with a DNA-damaging agent.

-

Incubate the cells for various time points to allow for DNA repair.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell. An increase in the number and persistence of foci in the presence of this compound indicates inhibition of DNA repair.

-

Cell Cycle Analysis (Flow Cytometry)

This assay determines the effect of the inhibitor, often in combination with a DNA-damaging agent, on cell cycle progression.

-

Materials:

-

Cancer cell line

-

DNA-damaging agent (e.g., doxorubicin)

-

This compound

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound and/or a DNA-damaging agent for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the cells to remove the ethanol and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the combination treatment group is indicative of a G2/M checkpoint arrest due to unrepaired DNA damage.[1]

-

Conclusion

This compound is a highly potent inhibitor of DNA-PKcs with demonstrated cellular and in vivo activity. Its ability to sensitize cancer cells to chemotherapy and immunotherapy makes it a promising candidate for further investigation in oncology. The experimental protocols and workflows described in this guide provide a framework for the continued preclinical and clinical development of this compound and other selective DNA-PKcs inhibitors. Further research is warranted to fully elucidate its kinase selectivity profile and to expand upon its therapeutic potential in various cancer models.

References

An In-depth Technical Guide on DNA-PK-IN-13 and its Effect on γH2A.X Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. A key early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, creating γH2A.X. This modification serves as a crucial platform for the recruitment of DNA repair factors. DNA-PK, along with other PI3K-related kinases like ATM and ATR, plays a central role in this phosphorylation event. DNA-PK-IN-13, also known as Compound SK10, is a highly potent and selective inhibitor of DNA-PK. This guide provides a comprehensive overview of this compound, with a specific focus on its impact on γH2A.X phosphorylation, and is intended to support researchers and professionals in oncology and drug development.

Introduction to DNA-PK and γH2A.X

Upon the induction of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the exposed DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), a serine/threonine protein kinase, to form the active DNA-PK holoenzyme.[1][2] The activation of DNA-PK initiates a signaling cascade that is fundamental to the DNA damage response (DDR).

One of the most well-established downstream targets of DNA-PK is the histone H2A variant, H2AX.[3][4] DNA-PK, often in a redundant manner with ATM (Ataxia-Telangiectasia Mutated), phosphorylates H2AX at serine 139.[3] This phosphorylated form, γH2A.X, spreads for megabases along the chromatin flanking the DSB, creating nuclear foci that can be visualized by immunofluorescence microscopy.[3] These γH2A.X foci serve as a docking platform for a multitude of DNA repair and checkpoint proteins, thereby amplifying the DNA damage signal and facilitating repair. The inhibition of DNA-PK, therefore, presents a compelling therapeutic strategy to potentiate the effects of DNA-damaging agents like chemotherapy and radiotherapy.

This compound: A Potent Inhibitor of DNA-PK

This compound is a small molecule inhibitor of DNA-PK characterized by its high potency. Its primary mechanism of action is the inhibition of the kinase activity of DNA-PK, which in turn disrupts the NHEJ pathway and modulates downstream signaling events, including the phosphorylation of H2A.X.

Quantitative Data on this compound

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Value | Reference |

| DNA-PK IC50 | 0.11 nM | [5] |

| Antiproliferative IC50 (Jurkat T-cells) | 0.6 µM | [5] |

Table 1: In Vitro Potency of this compound. This table highlights the sub-nanomolar potency of this compound against its target, DNA-PK, and its antiproliferative activity in a cancer cell line.

| Cell Line | Concentration Range | Treatment Time | Effect on γH2A.X | Reference |

| Jurkat | 0.1 - 40 µM | 10 minutes | Concentration-dependent decrease | [5] |

| HepG2 | 0.1 - 40 µM | 10 minutes | Concentration-dependent decrease | [5] |

Table 2: Effect of this compound on γH2A.X Expression. This table details the observed reduction in γH2A.X levels in two different cancer cell lines upon treatment with this compound, demonstrating its cellular activity.

| Cell Line | This compound Concentration | Doxorubicin Concentration | Treatment Time | Observed Effect | Reference |

| Jurkat | 1 µM | 0.1 µM | 24 hours | Significant decrease in S-phase and increase in G2/M-phase | [5] |

Table 3: Synergistic Effect of this compound with Doxorubicin on the Cell Cycle. This table illustrates the ability of this compound to enhance the cell cycle effects of a standard chemotherapeutic agent.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the effect of DNA-PK inhibitors on γH2A.X phosphorylation. Note: These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for γH2A.X Detection

This protocol describes the detection of total γH2A.X levels in cell lysates.

-

Cell Treatment: Seed Jurkat or HepG2 cells at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 40 µM) for a short duration (e.g., 10 minutes). Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., etoposide or doxorubicin).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against γH2A.X (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H2A.X).

Immunofluorescence for γH2A.X Foci

This protocol allows for the visualization and quantification of γH2A.X foci within individual cells.

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with this compound and/or a DNA-damaging agent as described for the Western blot protocol.

-

Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 1 hour at room temperature.

-

Incubate with the primary antibody against γH2A.X diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Acquire images using a fluorescence or confocal microscope.

-

-

Image Analysis: Quantify the number and intensity of γH2A.X foci per nucleus using image analysis software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: DNA-PK signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of γH2A.X.

Caption: Experimental workflow for immunofluorescence analysis of γH2A.X foci.

Conclusion

This compound is a potent and specific inhibitor of DNA-PK that effectively reduces the phosphorylation of H2A.X in cancer cell lines. Its ability to modulate the DNA damage response, particularly in combination with standard chemotherapeutic agents, underscores its potential as a valuable tool for both basic research and clinical development. The data and protocols presented in this guide provide a foundational resource for scientists and researchers investigating the role of DNA-PK in cancer biology and the therapeutic potential of its inhibition. Further investigation into the precise molecular interactions and broader cellular effects of this compound will be crucial in fully elucidating its mechanism of action and advancing its potential clinical applications.

References

Introduction: DNA-PK as a Therapeutic Target in Oncology

An In-depth Technical Guide on the Impact of DNA-PK Inhibition on Tumor Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanisms by which inhibition of the DNA-dependent protein kinase (DNA-PK) impacts tumor cell proliferation, drawing upon data from well-characterized inhibitors as a proxy for compounds like DNA-PK-IN-13.

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response (DDR).[1] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, its primary role is to initiate the non-homologous end joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2][3][4]

In many cancers, DNA-PK is overexpressed and hyperactivated, which enhances DNA repair capacity.[5][6] This allows tumor cells to survive the genomic instability inherent in rapid proliferation and to resist DNA-damaging treatments like chemotherapy and ionizing radiation (IR).[3][5][6] Consequently, inhibiting DNA-PK's kinase activity has emerged as a promising therapeutic strategy to compromise tumor cell survival, suppress proliferation, and overcome treatment resistance.[1][5][7]

This guide explores the multifaceted impact of DNA-PK inhibition on tumor cell proliferation, detailing the underlying signaling pathways, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used for these investigations.

Mechanism of Action: How DNA-PK Inhibition Suppresses Proliferation

Inhibiting the catalytic subunit of DNA-PK (DNA-PKcs) thwarts tumor cell proliferation through several interconnected mechanisms:

-

Impaired DNA Repair: The most direct consequence is the blockade of the NHEJ pathway.[6] This leads to the accumulation of unrepaired DSBs, which are highly cytotoxic lesions that can trigger cell cycle arrest or apoptosis.[8]

-

Induction of Cell Cycle Arrest: By preventing the repair of DNA damage, DNA-PK inhibitors cause cells, particularly cancer cells with existing genomic instability, to arrest at critical cell cycle checkpoints, most notably the G2/M phase.[8][9][10] This halt prevents damaged cells from entering mitosis, thereby stopping proliferation.[11][12]

-

Promotion of Apoptosis: The accumulation of persistent DNA damage is a potent trigger for programmed cell death (apoptosis).[8] DNA-PK inhibition can enhance apoptosis in response to both endogenous DNA damage and that induced by external agents.[13][14] This is sometimes mediated through the p53 tumor suppressor pathway, although p53-independent mechanisms also exist.[2][15]

-

Sensitization to Genotoxic Agents: DNA-PK inhibitors show strong synergy with treatments that induce DSBs. By disabling the primary repair mechanism, these inhibitors dramatically increase the cytotoxicity of ionizing radiation and various chemotherapeutic agents.[7][16][17]

Signaling Pathways Modulated by DNA-PK Inhibition

DNA-PKcs is a pleiotropic kinase that influences multiple signaling networks beyond its canonical role in NHEJ.[1][5] Its inhibition, therefore, has far-reaching effects on cellular signaling.

The Non-Homologous End Joining (NHEJ) Pathway

The primary pathway affected is NHEJ. Upon a DNA double-strand break, the Ku70/80 heterodimer binds to the broken ends and recruits DNA-PKcs.[2][4] The kinase activity of DNA-PKcs is then essential for recruiting and phosphorylating downstream repair factors to ligate the break. Small molecule inhibitors target the ATP-binding pocket of DNA-PKcs, preventing these crucial phosphorylation events.

Figure 1. Inhibition of the Non-Homologous End Joining (NHEJ) pathway by a DNA-PK inhibitor.

The AKT Survival Pathway

DNA-PK can promote cell survival by activating the pro-survival kinase AKT.[13][18] In response to DNA damage, DNA-PK can phosphorylate AKT at Serine 473, a key activation step.[13][19] This leads to the inhibition of apoptosis. By inhibiting DNA-PK, compounds like this compound can prevent this survival signal, thereby lowering the threshold for apoptosis in cancer cells.[13]

Figure 2. DNA-PK inhibition blocks the pro-survival AKT signaling pathway.

Quantitative Data on DNA-PK Inhibitor Efficacy

The potency of DNA-PK inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the enzyme itself and against the proliferation of various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of Select DNA-PK Inhibitors

| Inhibitor | DNA-PKcs IC50 (nM) | Notes | Reference |

|---|---|---|---|

| NU7441 | 13 | Highly specific laboratory tool compound. | [7] |

| KU-0060648 | 5 | Dual DNA-PK and PI3K inhibitor. | [20] |

| CC-115 | 13 | Dual DNA-PK and mTOR inhibitor. | [10] |

| AZD7648 | 0.6 | Highly potent and selective inhibitor. | [10] |

| Wortmannin | 16-120 | Pan-PIKK inhibitor, also targets PI3K and ATM. |[20] |

Table 2: Anti-proliferative Activity (IC50) of DNA-PK Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| CC-115 | HSC4 | Head and Neck Squamous Cell Carcinoma | 4.8 | [9] |

| CC-115 | CAL33 | Head and Neck Squamous Cell Carcinoma | 2.6 | [9] |

| M769-1095 | 786-O | Renal Cell Carcinoma | 30.71 | [21] |

| V008-1080 | 786-O | Renal Cell Carcinoma | 74.84 | [21] |

| Compound 1 | HCT116 | Colorectal Cancer | 22.4 |[22] |

Note: Anti-proliferative IC50 values are typically much higher than enzymatic IC50 values as they reflect the concentration needed to achieve a downstream cellular effect.

Detailed Experimental Protocols

The following are standard methodologies used to assess the impact of DNA-PK inhibitors on tumor cell proliferation.

Cell Viability and Proliferation Assay (WST-1 or CCK8)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave a tetrazolium salt (like WST-1 or the compound in CCK8) into a colored formazan product, which is quantifiable by spectrophotometry.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the DNA-PK inhibitor (e.g., 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).[21]

-

Reagent Addition: Add 10 µL of WST-1 or CCK8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.[17]

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content using a fluorescent dye like Propidium Iodide (PI).

-

Protocol:

-

Treatment: Plate cells and treat with the DNA-PK inhibitor at a relevant concentration (e.g., IC25 or IC50) for 24-48 hours.[10]

-

Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[10][23]

-

Apoptosis Assay (Annexin V / PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic).

-

Protocol:

-

Treatment: Treat cells with the DNA-PK inhibitor for 24-72 hours.[24] Include a positive control for apoptosis (e.g., staurosporine).[24]

-

Harvesting: Collect all cells (adherent and supernatant) and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

-

Acquisition: Analyze the stained cells by flow cytometry within one hour.[24]

-

Analysis: Delineate cell populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), Annexin V+ / PI+ (late apoptotic/necrotic).

-

Western Blot for Phospho-protein Analysis

-

Principle: Detects and quantifies specific proteins (and their phosphorylation status) in a cell lysate. This is crucial for confirming target engagement (e.g., inhibition of DNA-PKcs autophosphorylation at Ser2056) and downstream signaling effects (e.g., changes in γH2AX or p-AKT).[24]

-

Protocol:

-

Lysate Preparation: Treat cells with the inhibitor, with or without a DNA-damaging agent like IR. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody against the target protein (e.g., anti-p-DNA-PKcs S2056, anti-γH2AX) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control like β-actin or GAPDH.[24]

-

Figure 3. General experimental workflow for evaluating the effects of a DNA-PK inhibitor.

Conclusion

Inhibitors of DNA-PK, such as the conceptual this compound, represent a powerful strategy for targeting a key vulnerability in cancer cells. By disrupting the primary pathway for DNA double-strand break repair, these agents effectively halt tumor cell proliferation, induce cell cycle arrest, and promote apoptosis. Their ability to synergize with existing genotoxic therapies further highlights their clinical potential. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to evaluate and advance this promising class of anti-cancer agents.

References

- 1. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 2. DNA-PK suppresses a p53-independent apoptotic response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]

- 9. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Involvement of DNA-dependent Protein Kinase in Normal Cell Cycle Progression through Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA-PK Mediates AKT Activation and Apoptosis Inhibition in Clinically Acquired Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis by overexpression of the DNA-binding and DNA-PK-activating protein C1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA-PKcs Controls an Endosomal Signaling Pathway for a Pro-Inflammatory Response by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of DNA-PK Inhibitors in Oncology: A Technical Overview of DNA-PK-IN-13 Induced Cell Cycle Arrest

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the cellular mechanisms activated by DNA-PK inhibitors, with a focus on a representative compound, DNA-PK-IN-13. The information presented herein is a synthesis of current knowledge on potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors and their role in inducing cell cycle arrest, a critical mechanism for their anti-cancer activity. While specific data for "this compound" is not publicly available, this document extrapolates from the well-characterized effects of other DNA-PK inhibitors to provide a comprehensive and actionable resource.

Introduction to DNA-PK and its Role in Cancer

The DNA-dependent protein kinase (DNA-PK) is a crucial nuclear serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2] DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and a regulatory heterodimer of Ku proteins (Ku70/80) that recognizes and binds to broken DNA ends.[1][2] Upon binding to DNA, the kinase activity of DNA-PKcs is activated, leading to the phosphorylation of various downstream targets, including itself, to facilitate the ligation of the broken DNA strands.[3][4]

In many cancer cells, the DNA damage response (DDR) is frequently dysregulated, leading to increased reliance on specific repair pathways like NHEJ for survival. This dependency makes DNA-PK an attractive therapeutic target. By inhibiting DNA-PK, cancer cells are rendered more sensitive to DNA-damaging agents such as chemotherapy and radiotherapy.[5]

Mechanism of Action: this compound and Cell Cycle Arrest

DNA-PK inhibitors, such as the representative this compound, function by competing with ATP for the kinase domain of DNA-PKcs, thereby preventing the phosphorylation of its substrates. This inhibition of DNA-PK activity disrupts the NHEJ pathway, leading to the accumulation of unrepaired DSBs.[6]

The persistence of DNA damage triggers cell cycle checkpoints, which are surveillance mechanisms that halt cell cycle progression to allow time for DNA repair.[7] If the damage is too extensive to be repaired, these checkpoints can induce apoptosis or cellular senescence. The inhibition of DNA-PK has been shown to induce cell cycle arrest, primarily at the G2/M phase, although G0/G1 arrest has also been observed in some contexts.[7][8] This arrest prevents cells with damaged DNA from entering mitosis, a crucial step in preventing genomic instability.[9]

Signaling Pathways

The induction of cell cycle arrest by DNA-PK inhibitors involves a complex interplay of signaling pathways that sense DNA damage and control cell cycle progression. The primary pathway involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases in response to DNA damage. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases CHK1 and CHK2.[7] Activated CHK1 and CHK2 phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. The inhibition of CDKs leads to cell cycle arrest.

Quantitative Data on Cell Cycle Arrest

The following table summarizes representative quantitative data on the effects of a DNA-PK inhibitor on cell cycle distribution in various cancer cell lines. This data is extrapolated from studies on the DNA-PK inhibitor AZD-7648.[8]

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Fold Change in G0/G1 (vs. Control) | Reference |

| HEL | Control (Untreated) | 45.3 | 41.5 | 13.2 | - | [8] |

| AZD-7648 (IC25) | 77.0 | 15.0 | 8.0 | 1.7 | [8] | |

| KG-1 | Control (Untreated) | 38.2 | 45.1 | 16.7 | - | [8] |

| AZD-7648 (IC25) | 76.4 | 12.3 | 11.3 | 2.0 | [8] | |

| LAMA-84 | Control (Untreated) | 59.8 | 29.8 | 10.4 | - | [8] |

| AZD-7648 (IC25) | 77.7 | 13.9 | 8.4 | 1.3 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of DNA-PK inhibitors on cell cycle arrest and apoptosis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphorylated Proteins

Objective: To assess the inhibition of DNA-PK activity by measuring the phosphorylation status of its downstream targets (e.g., DNA-PKcs at Ser2056, H2AX at Ser139).

Methodology:

-

Cell Lysis: Treat cells with this compound and/or DNA damaging agents (e.g., ionizing radiation). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel DNA-PK inhibitor like this compound.

Conclusion

Inhibitors of DNA-PK represent a promising class of anti-cancer agents that can potentiate the effects of conventional DNA-damaging therapies. The representative compound, this compound, through its inhibition of the NHEJ pathway, leads to an accumulation of DNA damage, triggering a robust cell cycle arrest, primarily at the G2/M checkpoint. This guide provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental methodologies relevant to the study of DNA-PK inhibitors. The data and protocols presented herein should serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. [DNA-dependent protein kinase (DNA-PK), a key enzyme in the re-ligation of double-stranded DNA breaks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanism for DNA-PK activation requiring unique contributions from each strand of a DNA terminus and implications for microhomology-mediated nonhomologous DNA end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

- 9. Involvement of DNA-dependent Protein Kinase in Normal Cell Cycle Progression through Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of DNA-PK Inhibitors in Oncology: A Technical Guide

Note: Information regarding a specific compound designated "DNA-PK-IN-13" is not publicly available in the reviewed scientific literature. This guide, therefore, utilizes data from well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors, primarily NU7441 and others, as representative examples to delineate the preclinical anti-cancer properties of this inhibitor class.

Introduction to DNA-PK Inhibition in Oncology

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the expression of DNA-PK is elevated, contributing to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[4][5] Inhibiting the catalytic subunit of DNA-PK (DNA-PKcs) prevents the repair of these breaks, leading to the accumulation of lethal DNA damage in cancer cells.[2][6] This approach has shown significant promise in preclinical studies for sensitizing tumors to existing treatments.[1][7]

Mechanism of Action

DNA-PK inhibitors function by blocking the kinase activity of the DNA-PKcs subunit. This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of other downstream targets essential for the completion of NHEJ.[6][8] The failure to repair DSBs can trigger cell cycle arrest, senescence, or apoptosis, ultimately leading to cancer cell death.[6] Furthermore, recent studies suggest that DNA-PK inhibition can also modulate the tumor microenvironment and enhance anti-tumor immune responses by increasing the neoantigen load and T-cell infiltration.[9][10]

Below is a diagram illustrating the central role of DNA-PK in the NHEJ pathway and the effect of its inhibition.

Quantitative Preclinical Data

The following tables summarize key quantitative data for representative DNA-PK inhibitors from various preclinical studies.

Table 1: In Vitro Potency of DNA-PK Inhibitors

| Compound | Assay Type | Cell Line / Target | IC50 | Reference |

| WNC0901 | Kinase Activity | DNA-PKcs | 0.071 nM | [11] |

| WNC0901 | Autophosphorylation | HT29 | 32.7 nM | [11] |

| DA-143 | Kinase Activity | DNA-PKcs | 2.5 nM | [8] |

| NU7441 | DNA-PK Activation | MCF7 | 405 nM | [12] |

| NU5455 | DNA-PK Activation | MCF7 | 168 nM | [12] |

| CC-115 | Cell Viability | HSC4 | 4.8 µM | [13] |

| CC-115 | Cell Viability | CAL33 | 2.6 µM | [13] |

| M769-1095 | Cell Viability | 786-O | 30.71 µM | [14] |

| V008-1080 | Cell Viability | 786-O | 74.84 µM | [14] |

Table 2: In Vitro Radiosensitization and Chemosensitization

| Compound | Combination Agent | Cell Line | Effect | Reference |

| WNC0901 (300nM) | 5Gy Irradiation | U251 Glioma | 0.04% survival (vs. 10% with IR alone) | [11] |

| WNC0901 (300nM) | 5Gy Irradiation | A549 Lung Cancer | 0.2% survival (vs. 19% with IR alone) | [11] |

| NU7441 (1µM) | Ionizing Radiation | Colon Cancer Cells | 3- to 4-fold reduction in IR dose for 90% kill | [7] |

| NU7441 (1µM) | Etoposide | Colon Cancer Cells | 2- to 10-fold increase in cytotoxicity | [7] |

| NU5455 (1µM) | Doxorubicin | Huh7 | 3.5-fold enhancement of cytotoxicity | [12] |

| NU5455 (1µM) | Etoposide | SJSA-1 | 4.1-fold enhancement of cytotoxicity | [12] |

Table 3: Pharmacokinetic Properties of WNC0901

| Species | Route | Dose | Bioavailability | Terminal Half-life | Clearance |

| Wistar Han Rat | IV / PO | 2mg/kg / 20mg/kg | 116% | 2.6 hours | 33.0 mL/min/kg |

| Beagle Dog | IV / PO | 2mg/kg / 20mg/kg | 131% | 4.28 hours | 8.5 mL/min/kg |

| Data derived from a preclinical study on WNC0901.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro DNA-PK Kinase Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the DNA-PK enzyme.

-

Enzyme System : Utilize a commercially available DNA-PK Kinase Enzyme System.

-

Compound Preparation : Serially dilute the test inhibitor (e.g., this compound) to desired concentrations in DMSO.

-

Reaction Mixture : Prepare a reaction buffer containing DNA-PK, a peptide substrate (e.g., based on p53), and [γ-³²P]ATP.[15]

-

Incubation : Pre-incubate the DNA-PK enzyme with varying concentrations of the inhibitor before adding the reaction mixture. Incubate for 30 minutes at 25°C.[15]

-

Detection : Measure the transfer of [³²P] from ATP to the peptide substrate. This can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter. Alternatively, an ADP-Glo assay can be used to measure ATP to ADP conversion.[8]

-

Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony after treatment, measuring long-term cytotoxicity.

-

Cell Plating : Seed cells (e.g., A549, U251) at a low density in 6-well plates and allow them to attach overnight.

-

Treatment : Treat the cells with the DNA-PK inhibitor at various concentrations for a specified duration (e.g., 24 hours).

-

Irradiation : Following inhibitor treatment, irradiate the cells with varying doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy).

-

Incubation : Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting : Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the colonies containing at least 50 cells.

-

Data Analysis : Calculate the surviving fraction at each dose by normalizing to the plating efficiency of untreated control cells. Plot the data on a log-linear scale to generate survival curves and determine the dose enhancement factor.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a DNA-PK inhibitor in a living organism.

-

Animal Model : Use immunodeficient mice (e.g., BALB/c nude) for the implantation of human tumor cells.

-

Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., FaDu, SW837) into the flank of each mouse.[1][16]

-

Tumor Growth and Randomization : Monitor tumor growth regularly. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Inhibitor alone, Radiation alone, Combination).[12]

-

Treatment Regimen : Administer the DNA-PK inhibitor via an appropriate route (e.g., oral gavage) at a specified dose and schedule (e.g., daily for 5 days a week).[16] Administer radiotherapy as a single dose or in fractions.

-

Efficacy Assessment : Measure tumor volume and body weight 2-3 times per week. The primary endpoint is often tumor growth delay or regression.[3]

-

Pharmacodynamic Analysis : At the end of the study, or in a satellite group of animals, collect tumor tissues at specific time points after the last dose to assess target engagement (e.g., by measuring phosphorylated DNA-PK levels via Western blot or immunohistochemistry).[16]

Visualization of Workflows and Logic

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel DNA-PK inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 3. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - DNA-PK inhibition enhances neoantigen diversity and increases T cell responses to immunoresistant tumors [jci.org]

- 10. DNA-PK inhibition enhances neoantigen diversity and increases T cell responses to immunoresistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability of DNA-PK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "DNA-PK-IN-13" is not publicly available in the reviewed literature. This guide provides a comprehensive overview of the bioavailability of DNA-dependent protein kinase (DNA-PK) inhibitors by summarizing publicly available data for other well-characterized inhibitors and outlining relevant experimental protocols.

Introduction to DNA-PK and its Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4][5] DNA-PK consists of a catalytic subunit (DNA-PKcs) and a DNA-binding Ku70/80 heterodimer.[2][3][4][6][7] Upon a DSB, the Ku heterodimer recruits DNA-PKcs to the DNA ends, activating its kinase activity to initiate the repair cascade.[5][8]

Given its central role in DNA repair, inhibiting DNA-PK has emerged as a promising therapeutic strategy, particularly in oncology. By blocking DNA-PK, cancer cells become more susceptible to the DNA-damaging effects of radiotherapy and certain chemotherapies.[1][2][3] Several small molecule inhibitors of DNA-PK are in various stages of preclinical and clinical development.[1][9] However, a significant challenge in the development of these inhibitors has been achieving favorable pharmacokinetic properties, particularly oral bioavailability.[1][2][10] Poor bioavailability can limit a drug's efficacy and lead to high inter-individual variability in patient responses.

Pharmacokinetic Data of Representative DNA-PK Inhibitors

The following table summarizes key pharmacokinetic parameters for two representative DNA-PK inhibitors, NU7026 and Peposertib, based on preclinical and clinical studies. This data highlights the variability in bioavailability among different chemical scaffolds.

| Compound | Species | Dose and Route | Cmax | Tmax | AUC | Bioavailability (%) | Reference |

| NU7026 | Mouse | 50 mg/kg (oral) | 2.2 µM | 1 h | N/A | 15 | [11] |

| Mouse | 20 mg/kg (i.p.) | N/A | N/A | N/A | 20 | [11] | |

| Peposertib (Tablet) | Human (Fasted) | 100 mg (oral) | N/A | 1 h | N/A | N/A | [12] |

| Human (Fed) | 100 mg (oral) | N/A | 3.5 h | N/A | N/A | [12] |

N/A: Not available in the cited literature.

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the bioavailability of a novel DNA-PK inhibitor in a murine model, based on methodologies described for similar compounds.[11]

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters, including bioavailability, of a test DNA-PK inhibitor following intravenous and oral administration.

Materials:

-

Test DNA-PK inhibitor

-

Vehicle for solubilizing the inhibitor (e.g., DMSO, polyethylene glycol)

-

Male BALB/c mice (or other appropriate strain)

-

Dosing gavage needles and syringes

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV) Group: Administer the inhibitor at a specific dose (e.g., 5 mg/kg) via tail vein injection to a cohort of mice.

-

Oral (PO) Group: Administer the inhibitor at a higher dose (e.g., 50 mg/kg) via oral gavage to a separate cohort of mice.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Place blood samples into heparinized tubes and centrifuge to separate plasma.

-

-

Sample Analysis:

-

Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation).

-

Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the mean plasma concentration versus time for both IV and PO groups.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Visualizations

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Caption: The DNA-PK signaling cascade in the Non-Homologous End Joining (NHEJ) pathway.

Experimental Workflow for In Vivo Bioavailability Study

Caption: A typical experimental workflow for determining the oral bioavailability of a drug candidate.

References

- 1. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 11. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Sentinel of the Genome: A Technical Guide to the Role of DNA-PK in Double-Strand Break Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which, if left unrepaired or repaired incorrectly, can lead to genomic instability, cellular senescence, apoptosis, or carcinogenesis. The DNA-dependent protein kinase (DNA-PK) stands as a crucial guardian against such threats, playing a central role in the major pathway for DSB repair in mammalian cells: Non-Homologous End Joining (NHEJ). This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by DNA-PK in the detection, signaling, and resolution of DNA double-strand breaks.

The DNA-PK Holoenzyme: Structure and Core Components

DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku, which consists of Ku70 and Ku80.[1][2] The Ku heterodimer forms a ring-like structure that threads onto the ends of broken DNA with high affinity, acting as the initial sensor of a DSB.[3][4] This binding event serves as a scaffold to recruit and activate the DNA-PKcs.[1]

DNA-PKcs is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, possessing serine/threonine kinase activity that is dependent on its association with DNA-bound Ku.[1][5] The activation of DNA-PKcs at the site of a DSB initiates a cascade of phosphorylation events that are critical for the subsequent steps of the NHEJ pathway.

The Non-Homologous End Joining (NHEJ) Pathway: A Step-by-Step Mechanism

The NHEJ pathway is a rapid and efficient mechanism for repairing DSBs that does not require a homologous template. The core steps of the canonical NHEJ pathway are as follows:

-

DSB Recognition and Ku Binding: The Ku70/80 heterodimer rapidly recognizes and binds to the broken DNA ends. This binding protects the ends from degradation and serves as a docking site for other NHEJ factors.

-

Recruitment and Activation of DNA-PKcs: DNA-PKcs is recruited to the Ku-DNA complex, forming the active DNA-PK holoenzyme. This assembly brings the two DNA ends into close proximity, a process known as synapsis.

-

DNA End Processing: Many DSBs have "dirty" ends that are not suitable for direct ligation. DNA-PK recruits and phosphorylates the nuclease Artemis, which processes these incompatible ends.[6] Other factors, including polynucleotide kinase/phosphatase (PNKP) and DNA polymerases of the Pol X family (Pol μ and Pol λ), may also be involved in modifying the DNA ends.

-

Ligation: The final step of NHEJ is the ligation of the processed DNA ends by the DNA Ligase IV/XRCC4 complex, which is also recruited to the DSB site. The XRCC4-like factor (XLF) further stimulates the ligation activity of Ligase IV.

-

Dissociation: Following successful ligation, the DNA-PK complex and other repair factors are released from the DNA. Autophosphorylation of DNA-PKcs is believed to play a key role in this dissociation.

Below is a Graphviz diagram illustrating the canonical Non-Homologous End Joining (NHEJ) pathway.

Quantitative Analysis of DNA-PK and NHEJ Components

The efficiency and fidelity of the NHEJ pathway are underpinned by the specific biochemical properties of its core components. The following tables summarize key quantitative data related to DNA-PK and associated factors.

| Parameter | Protein/Complex | Value | Reference |

| Binding Affinity (Kd) | Ku70/80 to dsDNA | ~0.2 - 2 nM | [3] |

| Binding Affinity (Kd) | DNA-PKcs to DNA | Weak, significantly enhanced by Ku | [7] |

| Inhibitor | Target | IC50 | Reference |

| NU7441 | DNA-PKcs | 14 nM | [6] |

| M3814 (Nedisertib) | DNA-PKcs | <3 nM | [8] |

| AZD7648 | DNA-PKcs | 0.6 nM | [8] |

| Condition | DSB Repair Efficiency | Assay | Reference |

| DNA-PK Proficient Cells | Efficient repair, majority of DSBs resolved within hours | γH2AX foci resolution, Comet assay | [9] |

| DNA-PK Deficient Cells | Delayed and incomplete DSB repair, persistent γH2AX foci | γH2AX foci resolution, Comet assay | [9][10] |

| DNA-PKcs Kinase-Dead Mutant | Severely impaired end-ligation, accumulation of unprocessed breaks | V(D)J recombination assay | [11] |

The Role of DNA-PKcs Autophosphorylation

Autophosphorylation of DNA-PKcs is a critical regulatory mechanism within the NHEJ pathway.[12][13] DNA-PKcs possesses several autophosphorylation sites, with two major clusters, the PQR (including S2056) and ABCDE (including T2609) clusters, being extensively studied.[14][15]

Phosphorylation at these sites induces a conformational change in the DNA-PKcs protein.[12][13] This structural rearrangement is thought to have several key functions:

-

Facilitating DNA End Processing: The conformational change opens up the DNA-PK complex, allowing access for end-processing enzymes like Artemis to the DNA ends.[13]

-

Promoting Ligation: By altering its structure, autophosphorylated DNA-PKcs relieves the steric hindrance it imposes on the DNA ends, enabling the Ligase IV/XRCC4 complex to perform the final ligation step.

-

Regulating Dissociation: Autophosphorylation is a key signal for the dissociation of DNA-PKcs from the repaired DNA, allowing the cell cycle to proceed.[14]

The following Graphviz diagram illustrates the conformational changes in DNA-PKcs mediated by autophosphorylation.

Experimental Protocols for Studying DNA-PK Function

A variety of experimental techniques are employed to investigate the role of DNA-PK in DSB repair. Detailed methodologies for key assays are provided below.

In Vitro DNA-PK Kinase Assay (Radioactive)

This assay measures the kinase activity of DNA-PK by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

-

Purified DNA-PK holoenzyme (or DNA-PKcs and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Linearized plasmid DNA or a short DNA oligonucleotide to activate the kinase

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a master mix of the kinase reaction buffer, peptide substrate, and linearized DNA.

-

Aliquot the master mix into individual reaction tubes.

-

Add the purified DNA-PK enzyme to each tube.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a small volume of 30% acetic acid.

-

Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Allow the papers to dry completely.

-

Place each paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The measured counts per minute (CPM) are proportional to the kinase activity.

The following Graphviz diagram outlines the workflow for the in vitro DNA-PK kinase assay.

Co-Immunoprecipitation (Co-IP) for DNA-PK Interaction Analysis

Co-IP is used to demonstrate the physical interaction between DNA-PK components and other proteins in the NHEJ pathway.

Materials:

-

Cell culture expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Primary antibody against the "bait" protein (e.g., anti-DNA-PKcs or anti-Ku80)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Lyse the cells to release the proteins while maintaining protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein to form antibody-protein complexes.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (the suspected interacting partner).

The following Graphviz diagram illustrates the workflow for a co-immunoprecipitation experiment.

Neutral Comet Assay for DSB Quantification

The neutral comet assay is a single-cell gel electrophoresis technique used to detect and quantify DNA double-strand breaks.

Materials:

-

Comet slides

-

Low-melting-point agarose (LMPA)

-

Lysis solution (high salt and detergent)

-

Neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Embed viable cells in a thin layer of LMPA on a comet slide.

-

Lyse the cells in a high-salt, neutral pH lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Equilibrate the slides in neutral electrophoresis buffer.

-

Perform electrophoresis at a neutral pH. The electric field will cause the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." The intact DNA remains in the "comet head."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.

-

Quantify the DNA damage using specialized image analysis software.

The following Graphviz diagram outlines the workflow for the neutral Comet assay.

γH2AX Foci Formation Assay for DSB Detection

This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (to form γH2AX) at sites of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips or in microplates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-